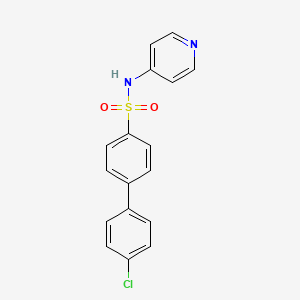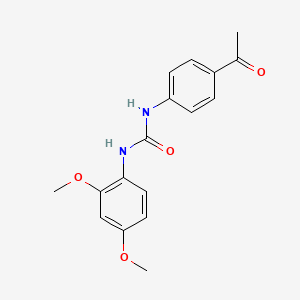![molecular formula C16H20N2OS B5802904 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, commonly referred to as DMXAA, is a small molecule drug that has been extensively studied for its potential anti-cancer properties. DMXAA was first discovered in the early 2000s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
DMXAA exerts its anti-cancer effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the innate immune system, leading to the production of cytokines and other immune modulators that can help to eliminate cancer cells. DMXAA also appears to directly target tumor cells, inducing cell death through a variety of mechanisms.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the activation of immune cells, the induction of tumor cell death, and the inhibition of tumor growth. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for use in preclinical studies. DMXAA has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to the use of DMXAA in laboratory experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Additionally, there is limited clinical data available on the use of DMXAA in humans, which may limit its potential for clinical translation.
Orientations Futures
Despite the limitations, there is still significant interest in the potential therapeutic applications of DMXAA. Future research directions may include:
1. Further studies to elucidate the mechanism of action of DMXAA, particularly with regards to its immune-modulating effects.
2. Preclinical studies to evaluate the efficacy of DMXAA in combination with other cancer therapies, such as chemotherapy and radiation therapy.
3. Clinical trials to evaluate the safety and efficacy of DMXAA in humans, particularly in the treatment of solid tumors.
4. Development of novel analogs of DMXAA with improved pharmacokinetic and pharmacodynamic properties.
5. Studies to evaluate the potential use of DMXAA in combination with immunotherapy agents, such as checkpoint inhibitors.
Conclusion:
DMXAA is a small molecule drug that has shown significant promise as a potential anti-cancer agent. While there are limitations to its use in laboratory experiments and clinical translation, there is still significant interest in the potential therapeutic applications of DMXAA. Further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the use of organic solvents and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential anti-cancer properties, particularly in the treatment of solid tumors. Numerous studies have shown that DMXAA can induce tumor cell death and inhibit tumor growth in a variety of preclinical models. DMXAA has also been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-10(2)7-15(19)18-16-17-14(9-20-16)13-6-5-11(3)8-12(13)4/h5-6,8-10H,7H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYDOUCBKWMNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)


![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)